molecular formula C13H15ClO4 B8313770 (4-chloro-2-formylphenoxy)-acetic Acid, 1,1-dimethylethyl Ester

(4-chloro-2-formylphenoxy)-acetic Acid, 1,1-dimethylethyl Ester

Cat. No. B8313770
M. Wt: 270.71 g/mol
InChI Key: QACORMWJWFSFMI-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

The sub-title compound was prepared by the method of Example 1 part d) using 5-chloro-2-hydroxybenzaldehyde (40 g), potassium carbonate (40 g), acetone (400 ml) and tert-butyl bromoacetate (37 ml) (yield=45.5 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])=[C:6]([CH:7]=[O:8])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCC(=O)OC(C)(C)C)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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